molecular formula C10H10N2OS2 B2825121 2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 338968-07-3

2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2825121
CAS No.: 338968-07-3
M. Wt: 238.32
InChI Key: AMTPJRJZDXYZLP-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a disubstituted 1,3,4-oxadiazole derivative characterized by two methylsulfanyl (SCH₃) groups at the 2-position of the oxadiazole ring and the 2-position of the pendant phenyl ring. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antioxidant, and anticonvulsant properties .

Properties

IUPAC Name

2-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-14-8-6-4-3-5-7(8)9-11-12-10(13-9)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTPJRJZDXYZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H14_{14}N2_{2}OS
  • Molecular Weight : 282.36 g/mol
  • CAS Number : 339013-70-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

The anticancer activity of oxadiazoles has been a focal point in recent pharmacological research. Specific findings include:

  • In vitro studies have shown that certain oxadiazole derivatives possess antiproliferative effects against various cancer cell lines. For example, compounds with similar substituents have demonstrated IC50_{50} values in the nanomolar range against breast and lung cancer cell lines .
  • The mechanism of action is believed to involve the induction of apoptosis and interference with cellular signaling pathways crucial for cancer cell survival .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis .

Case Studies and Research Findings

StudyFocusFindings
Birajdar et al. (2013)Antimicrobial ActivityDemonstrated moderate to good antibacterial activity against S. aureus and E. coli for oxadiazole derivatives .
Bellina et al. (2016)Anticancer ActivityReported IC50_{50} values for related compounds in the range of 0.4–3.8 nM against various cancer cell lines .
Recent Review (2021)Comprehensive Pharmacological ReviewSummarized bioactivities of oxadiazole derivatives, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs):
    • 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) and 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) exhibit superior CNS depressant activity due to nitro and chloro groups, which enhance receptor binding via polar interactions. In contrast, the methylsulfanyl groups in the target compound reduce polarity, favoring peripheral activity over CNS targeting .
    • 2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (20) : Sulfonyl groups improve metabolic stability but reduce membrane permeability compared to the thioether-containing target compound .

Thioether-Containing Analogs

  • 5-[2-(Phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one (13) : The ketone moiety in the oxadiazole ring enhances muscle relaxant activity (comparable to diazepam), whereas the target compound’s methylsulfanyl groups prioritize antioxidant and antibacterial roles .
  • 2-[(4-Chlorophenyl)methyl]sulfanyl-5-phenyl-1,3,4-oxadiazole (CAS 339103-97-8) : The chlorobenzyl group introduces halogen bonding, increasing binding affinity to enzymatic targets compared to the target compound’s methylsulfanyl-phenyl group .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (LogP) Key Functional Groups
Target Compound 106–108 (est.) 3.2 (predicted) SCH₃, oxadiazole, phenyl
5-(4-Nitrophenyl)-2-(4-nitrophenyl)-oxadiazole (XV) 192–194 2.1 NO₂, oxadiazole
2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-oxadiazole (20) 165–167 1.8 Cl, SO₂CH₃, oxadiazole
4-((5-(2-Chloro-4-(oxetan-3-yloxy)phenyl)-oxadiazol-2-yl)thio)butanoic acid (19i) N/A -0.5 COOH, oxetane, Cl

Key Observations :

  • The target compound’s methylsulfanyl groups increase hydrophobicity (higher LogP) compared to EWGs, favoring lipid membrane penetration but reducing aqueous solubility.
  • Carboxylic acid derivatives (e.g., 19i) exhibit enhanced solubility but require formulation adjustments for bioavailability .

Mechanistic Insights :

  • Chlorophenyl and nitro groups in analogs improve antibacterial and CNS activities via halogen bonding and polar interactions, respectively .

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